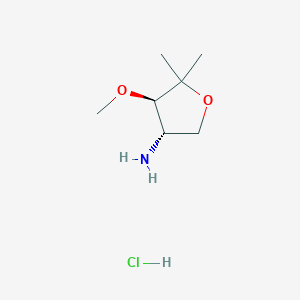

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

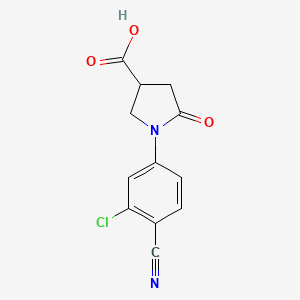

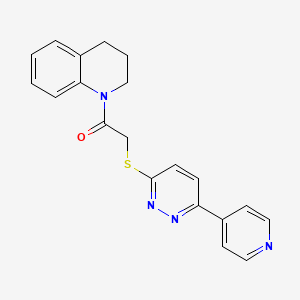

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride, also known as L-689,560, is a chemical compound that belongs to the class of oxalanes. It is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including movement, cognition, and reward. L-689,560 has been widely used in scientific research to investigate the role of the dopamine D1 receptor in these processes.

Wissenschaftliche Forschungsanwendungen

Biocatalytic Synthesis in Agrochemical Production

The enzyme and reaction engineering in biocatalysis for the synthesis of (S)-Methoxyisopropylamine, a chiral amine moiety common in the chemical structures of chloroacetamide herbicides such as metolachlor and dimethenamid, highlights a significant application of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine hydrochloride. The activity of these herbicides predominantly resides in their (S)-enantiomeric forms. Celgro scientists developed a high-productivity biocatalytic process for (S)-methoxyisopropylamine via transamination, integrating molecular biology, fermentation, enzymology, and engineering to optimize biocatalyst and process performance. This resulted in a 50° vacuum reaction producing 2M (S)-methoxyisopropylamine at >99% ee, with 97% conversion of methoxyacetone in 7 hours, achieving economic targets for agrochemical manufacturing (Matcham, Nelson, Wang, & Wu, 1999).

Environmental Remediation

In environmental science, the complete oxidation of metolachlor and methyl parathion in water through the photoassisted Fenton reaction (Fe3+/H2O2/u.v.) is a notable application. This process led to the rapid decomposition of these contaminants, showcasing a potential for dilute pesticide waste treatment. Metolachlor was mineralized to HCl, inorganic N, and CO2, with identification of transient organic intermediates indicating non-selective molecular attack. Similarly, methyl parathion underwent rapid reaction, yielding HNO3, H2SO4, and H3PO4, among others, highlighting the method's efficacy for environmental remediation by targeting specific pollutant structures (Pignatello & Sun, 1995).

Chemical Synthesis and Protective Groups

The design of a coumarin-based triketone as a fluorescent protecting group for primary amines demonstrates a chemical synthesis application of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine hydrochloride. A series of 3-acetyl-4-hydroxycoumarin derivatives were prepared to function as fluorescent primary amine protection groups. These compounds, when reacted with primary amines or amino acids, emitted blue fluorescence, displaying satisfactory acid/base stability. This approach facilitates the monitoring of amine protection in synthesis, offering a blend of functional protection and analytical visibility (Kuo & Yang, 2008).

Eigenschaften

IUPAC Name |

(3S,4R)-4-methoxy-5,5-dimethyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)6(9-3)5(8)4-10-7;/h5-6H,4,8H2,1-3H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVDJOULZAQPQO-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CO1)N)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](CO1)N)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2868445.png)

![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)

![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2868463.png)